molecular formula C10H13BrN2O B1526549 1-(3-Bromopyridin-2-yl)piperidin-4-ol CAS No. 941572-57-2

1-(3-Bromopyridin-2-yl)piperidin-4-ol

Cat. No.: B1526549
CAS No.: 941572-57-2
M. Wt: 257.13 g/mol
InChI Key: SXNIHVWYBYWHOU-UHFFFAOYSA-N
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Description

1-(3-Bromopyridin-2-yl)piperidin-4-ol is a chemical compound with the molecular formula C₁₀H₁₃BrN₂O and a molecular weight of 257.13 g/mol. This compound is characterized by a bromine atom attached to the third position of a pyridine ring, which is further connected to a piperidine ring with a hydroxyl group at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromopyridin-2-yl)piperidin-4-ol can be synthesized through various synthetic routes, including nucleophilic substitution reactions. One common method involves the reaction of 3-bromopyridine-2-carboxylic acid with piperidin-4-ol under acidic conditions. The reaction typically requires a strong acid catalyst, such as hydrochloric acid, and heating to promote the substitution reaction.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency in the production process.

Chemical Reactions Analysis

1-(3-Bromopyridin-2-yl)piperidin-4-ol undergoes various types of chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

  • Reduction: The bromine atom can be reduced to form a hydrogen bromide derivative.

  • Substitution: The bromine atom can be substituted with other functional groups, such as amines or alkyl groups.

Common Reagents and Conditions:

  • Oxidation: Common reagents include chromium(VI) oxide and pyridinium chlorochromate (PCC).

  • Reduction: Common reagents include hydrogen gas and palladium catalysts.

  • Substitution: Common reagents include various nucleophiles and bases.

Major Products Formed:

  • Oxidation: 1-(3-Bromopyridin-2-yl)piperidin-4-one

  • Reduction: 1-(3-Bromopyridin-2-yl)piperidin-4-amine

  • Substitution: 1-(3-alkylpyridin-2-yl)piperidin-4-ol

Scientific Research Applications

1-(3-Bromopyridin-2-yl)piperidin-4-ol has various applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: It can be used as a probe in biological studies to understand the interaction of pyridine derivatives with biological targets.

  • Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

1-(3-Bromopyridin-2-yl)piperidin-4-ol is structurally similar to other bromopyridine derivatives, such as 1-(6-bromopyridin-2-yl)piperidin-4-ol and 1-(3-bromopyridin-2-yl)piperidin-3-ol. These compounds differ in the position of the bromine atom and the position of the hydroxyl group on the piperidine ring, which can lead to differences in their chemical reactivity and biological activity.

Comparison with Similar Compounds

  • 1-(6-bromopyridin-2-yl)piperidin-4-ol

  • 1-(3-bromopyridin-2-yl)piperidin-3-ol

  • 1-(6-bromopyridin-3-yl)piperidin-4-ol

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Biological Activity

1-(3-Bromopyridin-2-yl)piperidin-4-ol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, supported by relevant data and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 3-bromopyridine with piperidin-4-one. The reaction is generally carried out under basic conditions using solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.

Key Reaction Conditions:

  • Reagents: 3-bromopyridine, piperidin-4-one
  • Base: Sodium hydride or potassium carbonate
  • Solvent: DMF or THF
  • Temperature: Elevated (typically around 80°C)

The biological activity of this compound is attributed to its interaction with various molecular targets, including receptors and enzymes. The bromine atom on the pyridine ring enhances its binding affinity and specificity towards these targets, potentially leading to inhibition or modulation of specific biological pathways .

Pharmacological Studies

This compound has been evaluated for its pharmacological properties through in vitro studies. These studies have shown promising results regarding its antibacterial and antifungal activities. In particular, compounds with similar structures have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

Table 1: Antibacterial Activity Comparison

CompoundMIC (mg/mL)Target Organisms
This compoundTBDS. aureus, E. coli
1-(4-Bromopyridin-2-yl)piperidin-4-oneTBDS. pneumoniae, E. coli
1-(3-Chloropyridin-2-yl)piperidin-4-oneTBDPseudomonas aeruginosa

Case Studies

Several research studies have focused on the biological implications of derivatives of piperidine compounds, including this compound:

  • Antimicrobial Efficacy : A study evaluating various pyridine derivatives highlighted that halogenated piperidines exhibited significant antibacterial activity, suggesting that the presence of bromine enhances bioactivity due to electron-withdrawing effects that stabilize reactive intermediates during bacterial inhibition .
  • Neurological Applications : Research has indicated that compounds with similar structures are being investigated for their potential use in treating neurological disorders by acting as modulators for neurotransmitter receptors .

Future Directions

The ongoing exploration of this compound's biological activity suggests several avenues for future research:

Potential Research Areas:

  • In Vivo Studies : Further studies are needed to evaluate the pharmacokinetics and therapeutic efficacy in animal models.
  • Mechanistic Studies : Detailed investigations into the molecular mechanisms through which this compound exerts its effects on specific biological pathways.

Properties

IUPAC Name

1-(3-bromopyridin-2-yl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O/c11-9-2-1-5-12-10(9)13-6-3-8(14)4-7-13/h1-2,5,8,14H,3-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXNIHVWYBYWHOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=C(C=CC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-Bromo-2-chloropyridine (5.95 g, 30.92 mmol), 4-hydroxypiperidine (5 g, 49.43 mmol) and potassium carbonate (15.03 g, 108.75 mmol) were combined in DMF (200 ml) and heated to 120° C. overnight. The solvent was removed and the residues partitioned between EtOAc and water. The aqueous layer was re-extracted with EtOAc and the combined organics washed with water, dried and concentrated. The crude product was purified by column chromatography. Elution with 20-75% EtOAc/pet. ether yielded the product as a yellow oil (5.1 g). δH (CDCl3, 400 MHz): 1.60-1.61 (1H, m), 1.68-1.79 (2H, m), 2.01-2.07 (2H, m), 2.98-3.04 (2H, m), 3.64-3.69 (2H, m), 3.86-3.91 (1H, m), 6.74-6.77 (1H, m), 7.77-7.79 (1H, dd), 8.21-8.22 (1H, m).
Quantity
5.95 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
15.03 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.